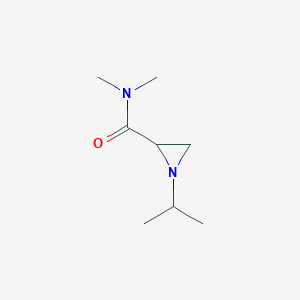![molecular formula C14H14N2O3 B034704 12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid CAS No. 108561-87-1](/img/structure/B34704.png)
12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- Photochemical Synthesis : Methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylate, a related compound, is synthesized via photoinduced heterocyclization involving methyl 4-azidobenzoate and ethyl 2-aminobenzoate in THF–water and acetonitrile–water mixtures. The yield increases with rising water content in the reaction mixture (Budruev et al., 2021).
- Competitive Formation with 3H-Azepinone : The synthesis process also involves competitive formation with 3H-azepine-2(1H)-one-3-carboxylic acid methyl ester, influenced by the concentration of water in the reaction mixture (Budruev et al., 2021).
Molecular Structure Analysis
- Conformation and Framework : In related compounds such as ethyl 13-ethyl-2-fluoro-4-oxo-8,13-dihydro-4H-benzo[5,6]azepino[3,2,1-ij]quinoline-5-carboxylate, the azepine ring adopts a conformation close to twist-boat form, and the molecules are linked into a three-dimensional framework structure (Quintero et al., 2019).
Chemical Reactions and Properties
- Nucleophilic Addition and Intramolecular Condensation : The synthesis of 6-substituted 12-oxo-6,12-dihydroazepino[2,1-b]quinazolines involves nucleophilic addition of an amine to a cyclic keteneimine generated by photolysis of an aryl azide, followed by intramolecular condensation (Budruev et al., 2016).
Physical Properties Analysis
- Solvent Influence and Reaction Yield : The yields of the synthesized compounds are influenced by the organo-aqueous solvent used. At lower concentrations, water competes with 2-aminobenzoic acid ethyl ester, affecting yields (Budruev et al., 2021).
Chemical Properties Analysis
- Stability under Various Conditions : The stability of related compounds like 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one under different conditions, including alkaline, acidic, oxidative, thermal, and photolytic stress, provides insights into the chemical properties of this class of compounds (Sharma et al., 2016).
Applications De Recherche Scientifique
Photochemical Synthesis : The compound and its derivatives have been used in studies focusing on photochemical synthesis. For instance, research has demonstrated the role of water in the photochemical synthesis of methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylates, highlighting the impact of water content on the yield of these compounds (Budruev et al., 2021).
Directed Lithiation : The compound has been utilized in directed lithiation processes. For example, a study successfully synthesized 1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b][5-14C]quinazoline monohydrochloride, starting from 3,5-dichloroaniline, using directed lithiation methods (Ekhato & Huang, 1994).
Potential Antitussive Effects : Research has explored the antitussive (cough-suppressing) effects of azepino[2,1-b]quinazolones, a class of compounds related to the 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline structure. These studies have shown that certain derivatives can notably decrease cough frequency, suggesting potential therapeutic applications (Nepali et al., 2011).
Synthesis of Derivatives : There has been significant interest in the synthesis of various derivatives of this compound for potential biological applications. For example, research has focused on the synthesis of 6-substituted 12-oxo-6,12-dihydroazepino[2,1-b]quinazolines and their potential applications (Budruev et al., 2016).
Propriétés
IUPAC Name |
12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-13-10-6-5-9(14(18)19)8-11(10)15-12-4-2-1-3-7-16(12)13/h5-6,8H,1-4,7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMVXMQGHLNPHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)O)C(=O)N2CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368472 |
Source


|
| Record name | 12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid | |
CAS RN |
108561-87-1 |
Source


|
| Record name | 12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














